molecular formula C17H28ClNO3 B4403209 [2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

Cat. No.: B4403209
M. Wt: 329.9 g/mol
InChI Key: VAWXIKAFEJHDHT-UHFFFAOYSA-N
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Description

[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and material science. The presence of the piperidine ring and the ethoxy groups in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylpiperidine with ethylene oxide to form the intermediate compound, which is then further reacted with 2-(2-bromoethoxy)phenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanimidamide hydrochloride
  • 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

Uniqueness

Compared to similar compounds, [2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride stands out due to its unique combination of the piperidine ring and ethoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-15-6-8-18(9-7-15)10-11-20-12-13-21-17-5-3-2-4-16(17)14-19;/h2-5,15,19H,6-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWXIKAFEJHDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride
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[2-[2-[2-(4-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride

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